

# Technical Guide: (4-Amino-6-chloropyridin-3-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-Amino-6-chloropyridin-3-yl)methanol

**Cat. No.:** B151660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(4-Amino-6-chloropyridin-3-yl)methanol**, alongside detailed experimental protocols for its synthesis and analysis. The document also explores the established biological activities of the broader aminopyridine class, offering context for its potential applications in research and drug development.

## Physicochemical Properties and Molecular Weight

**(4-Amino-6-chloropyridin-3-yl)methanol** is a substituted pyridine derivative. Key quantitative data for this compound are summarized below.

Property	Value	Citation(s)
CAS Number	846036-96-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	158.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid, Powder or Crystals	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Purity	Typically ≥95% - 98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	2-8°C or Room Temperature, Protect from light, Inert atmosphere	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	C1=C(C(=CN=C1Cl)CO)N	<a href="#">[1]</a>
InChI Key	AVYMOPIIGPZZEH- UHFFFAOYSA-N	<a href="#">[3]</a>

## Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C<sub>6</sub>H<sub>7</sub>CIN<sub>2</sub>O) and the standard atomic weights of its constituent elements.

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	6	12.011	72.066
Hydrogen	H	7	1.008	7.056
Chlorine	Cl	1	35.453	35.453
Nitrogen	N	2	14.007	28.014
Oxygen	O	1	15.999	15.999
Total		158.588		

## Experimental Protocols

While a specific, published protocol for the synthesis of **(4-Amino-6-chloropyridin-3-yl)methanol** is not readily available, a representative procedure can be derived from standard organic chemistry transformations, specifically the reduction of a corresponding carboxylic acid ester. The following protocols are provided as detailed, illustrative methodologies for researchers.

## Representative Synthesis: Reduction of a Nicotinic Acid Ester

This protocol describes a plausible synthesis of **(4-Amino-6-chloropyridin-3-yl)methanol** via the reduction of its methyl ester precursor, methyl 4-amino-6-chloronicotinate. This method is adapted from general procedures for the reduction of esters to alcohols using powerful reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Objective: To synthesize **(4-Amino-6-chloropyridin-3-yl)methanol**.

Materials:

- Methyl 4-amino-6-chloronicotinate (starting material)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

**Procedure:**

- Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stir bar, a condenser, and a dropping funnel, and placed under an inert atmosphere of nitrogen.
- Reducing Agent Preparation: 26 g of lithium aluminum hydride is carefully suspended in 800 mL of anhydrous THF in the reaction flask.
- Addition of Starting Material: A solution of 103 g of methyl 4-amino-6-chloronicotinate in 600 mL of anhydrous THF is added slowly to the LiAlH<sub>4</sub> suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
- Reaction: Once the addition is complete, the resulting mixture is heated to reflux and maintained for approximately 3 hours, with stirring.
- Quenching: After the reaction is complete (monitored by TLC), the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of cooling water to decompose the excess LiAlH<sub>4</sub>.
- Workup: The resulting precipitate (aluminum salts) is removed by filtration. The solid is washed with an additional 300 mL of THF.
- Extraction & Drying: The organic filtrates are combined and concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., benzene) to yield the final product, **(4-Amino-6-chloropyridin-3-yl)methanol**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of aminopyridine derivatives.

Objective: To determine the purity of a sample of **(4-Amino-6-chloropyridin-3-yl)methanol**.

Instrumentation and Reagents:

- HPLC system with a UV or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., Shim-pack Scepter C<sub>18</sub>, 4.6 mm x 150 mm, 5 µm).[3]
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Phosphate buffer solution (pH 7.0).[3]
- **(4-Amino-6-chloropyridin-3-yl)methanol** reference standard.

HPLC Parameter	Condition	Citation(s)
Column	Shim-pack Scepter C <sub>18</sub> (or equivalent C18 column)	[3]
Mobile Phase	Isocratic elution with a mixture of phosphate buffer (pH 7.0) and Methanol (90:10)	[3]
Flow Rate	0.5 - 1.0 mL/min	[3]
Column Temperature	35 °C	[3]
Detection Wavelength	280 nm	[3]
Injection Volume	10 µL	[3]

Procedure:

- Standard Preparation: Prepare a stock solution of the reference standard at a concentration of approximately 0.3 mg/mL in the mobile phase.[3]
- Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through

a 0.45  $\mu\text{m}$  syringe filter before injection.

- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
- Data Processing: Determine the retention time and peak area of the main component. Purity is calculated based on the relative area percentage of the main peak.

## Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.

Objective: To confirm the chemical structure of **(4-Amino-6-chloropyridin-3-yl)methanol**.

Instrumentation and Reagents:

- NMR Spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- **(4-Amino-6-chloropyridin-3-yl)methanol** sample.

NMR Parameter	<sup>1</sup> H NMR Setting	<sup>13</sup> C NMR Setting	Citation(s)
Solvent	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>	<a href="#">[6]</a>
Concentration	5-10 mg / 0.6 mL	15-20 mg / 0.6 mL	<a href="#">[6]</a>
Spectral Width	0-10 ppm	0-160 ppm	<a href="#">[6]</a>
Relaxation Delay	1.5 - 2.0 seconds	2.0 - 5.0 seconds	<a href="#">[6]</a>
Number of Scans	8-16	1024 or higher (depends on concentration)	<a href="#">[6]</a>

### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d<sub>6</sub> in an NMR tube.
- Spectrometer Setup: Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using the parameters outlined in the table. For complex structures, 2D NMR experiments like COSY and HMBC can be performed to establish connectivity.<sup>[6]</sup>
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for <sup>1</sup>H and ~39.52 ppm for <sup>13</sup>C).

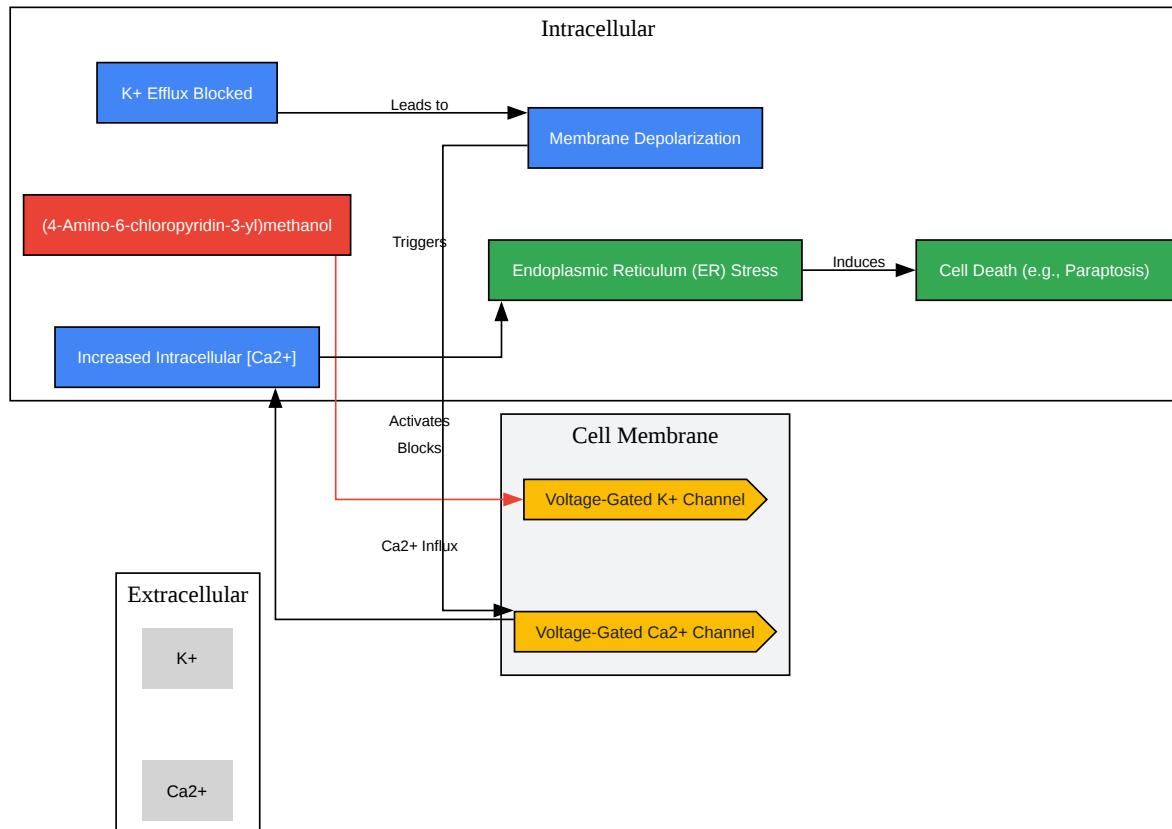
## Biological Activity and Signaling Pathways

While the specific biological activity of **(4-Amino-6-chloropyridin-3-yl)methanol** is not extensively documented, compounds of the aminopyridine class are well-characterized as potassium channel blockers.<sup>[7]</sup> 4-aminopyridine (4-AP), for example, is known to block voltage-gated potassium channels (VGKCs), a mechanism that has implications for various neurological conditions.<sup>[7]</sup>

The primary mechanism involves the drug crossing the cell membrane and blocking the channel from the intracellular side, often requiring the channel to be in an open state.<sup>[8]</sup> This blockade leads to a reduction in potassium efflux, causing membrane depolarization. This change in membrane potential can trigger downstream cellular events.

## Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for how an aminopyridine compound could induce cellular effects, based on its known action as a potassium channel blocker. This pathway is particularly relevant in the context of cancer research, where ion channel modulation is an emerging therapeutic strategy.<sup>[9]</sup>



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Caption: Proposed mechanism of action for aminopyridine compounds.

This pathway shows that by blocking potassium channels, the compound causes membrane depolarization.<sup>[9]</sup> This depolarization can activate voltage-gated calcium channels, leading to an influx of calcium.<sup>[9]</sup> The resulting increase in intracellular calcium concentration can induce cellular stress, such as ER stress, ultimately leading to programmed cell death.<sup>[9]</sup>

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)